

IUPAC name for 4-(4-Chlorophenyl)cyclohexanone

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Compound of Interest

Compound Name: 4-(4-Chlorophenyl)cyclohexanone

Cat. No.: B027520

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Systematic Nomenclature and Chemical Identity

A precise understanding of a molecule's structure begins with its formal name. The universally recognized naming convention is governed by the International Union of Pure and Applied Chemistry (IUPAC).

Derivation of the IUPAC Name

The systematic name for the compound is 4-(4-chlorophenyl)cyclohexan-1-one. The derivation follows a clear, hierarchical set of rules:

- **Identify the Principal Functional Group:** The structure contains a ketone group (C=O) within a cyclic alkane. The ketone is the highest-priority functional group present, so the suffix "-one" is used.
- **Identify the Parent Structure:** The ketone is part of a six-membered carbon ring, making it a cyclohexanone.
- **Numbering the Parent Ring:** The carbon atom of the carbonyl group is assigned position 1 (C1). Numbering then proceeds around the ring to give the substituent the lowest possible locant.
- **Identify and Name the Substituent:** A chlorophenyl group is attached to the ring. Specifically, it is a phenyl group with a chlorine atom attached.

- **Numbering the Substituent:** The phenyl group itself is numbered starting from the point of attachment to the cyclohexanone ring (C1'). The chlorine atom is located on the fourth carbon (C4') of this phenyl ring, making it a "4-chlorophenyl" group.
- **Locate the Substituent on the Parent Ring:** The 4-chlorophenyl group is attached to the fourth carbon (C4) of the cyclohexanone ring.
- **Assemble the Full Name:** Combining these elements gives the complete IUPAC name: 4-(4-chlorophenyl)cyclohexan-1-one.

Chemical Identifiers

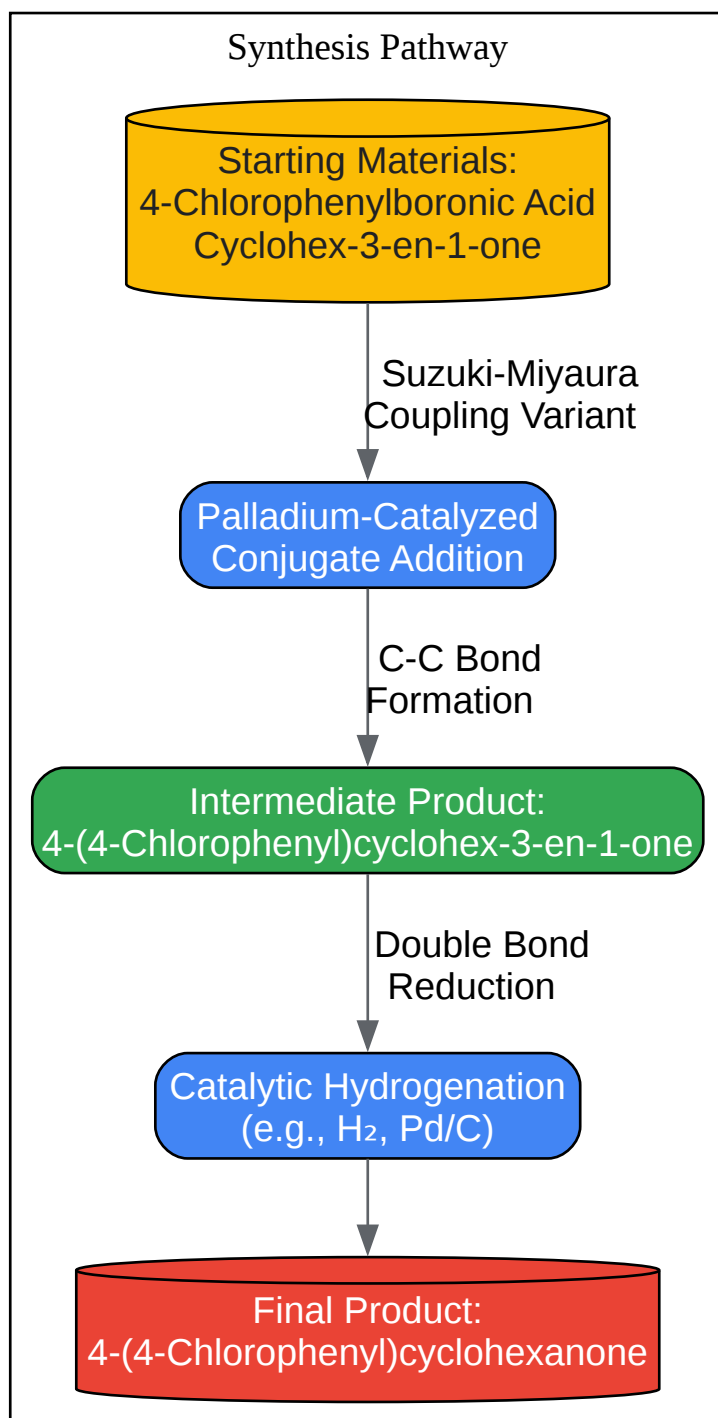
For unambiguous identification in databases and literature, the following identifiers are critical:

Identifier	Value	Source
CAS Number	2667-93-8	PubChem
Molecular Formula	C ₁₂ H ₁₃ ClO	PubChem
Molecular Weight	208.68 g/mol	PubChem
Canonical SMILES	<chem>C1CC(CCC1=O)C2=CC=C(C=C2)Cl</chem>	PubChem
InChI Key	RBNGEPYXXDVHSR-UHFFFAOYSA-N	PubChem

Synthesis and Purification Workflow

The synthesis of **4-(4-Chlorophenyl)cyclohexanone** is often achieved via a Friedel-Crafts-type reaction followed by a reduction. The workflow below illustrates a common pathway involving the acylation of chlorobenzene with cyclohexanecarbonyl chloride, followed by a Wolff-Kishner or Clemmensen reduction of the resulting ketone, and subsequent oxidation to yield the final product. A more direct, modern approach involves the Suzuki-Miyaura cross-coupling reaction.

Generalized Synthesis Workflow



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Caption: A representative workflow for the synthesis of **4-(4-Chlorophenyl)cyclohexanone**.

Detailed Laboratory Protocol: Suzuki-Miyaura Coupling Approach

This protocol describes a modern and efficient method for synthesis. The causality for choosing this pathway lies in its high yield, tolerance of various functional groups, and relatively mild reaction conditions compared to older methods.

Materials:

- 4-Chlorophenylboronic acid (1.0 eq)
- Cyclohex-3-en-1-one (1.1 eq)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 0.02 eq)
- SPhos ligand (0.04 eq)
- Potassium carbonate (K_2CO_3 , 2.0 eq)
- Toluene and Water (10:1 v/v)
- Ethyl acetate (for extraction)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Hydrogen gas (H_2) or a hydrogen donor (e.g., ammonium formate)
- Palladium on carbon (10% Pd/C)

Procedure:

- **Reaction Setup:** To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add 4-chlorophenylboronic acid, palladium(II) acetate, and SPhos.
- **Solvent and Reagent Addition:** Add the toluene/water solvent mixture, followed by cyclohex-3-en-1-one and potassium carbonate. Rationale: The biphasic solvent system and base are

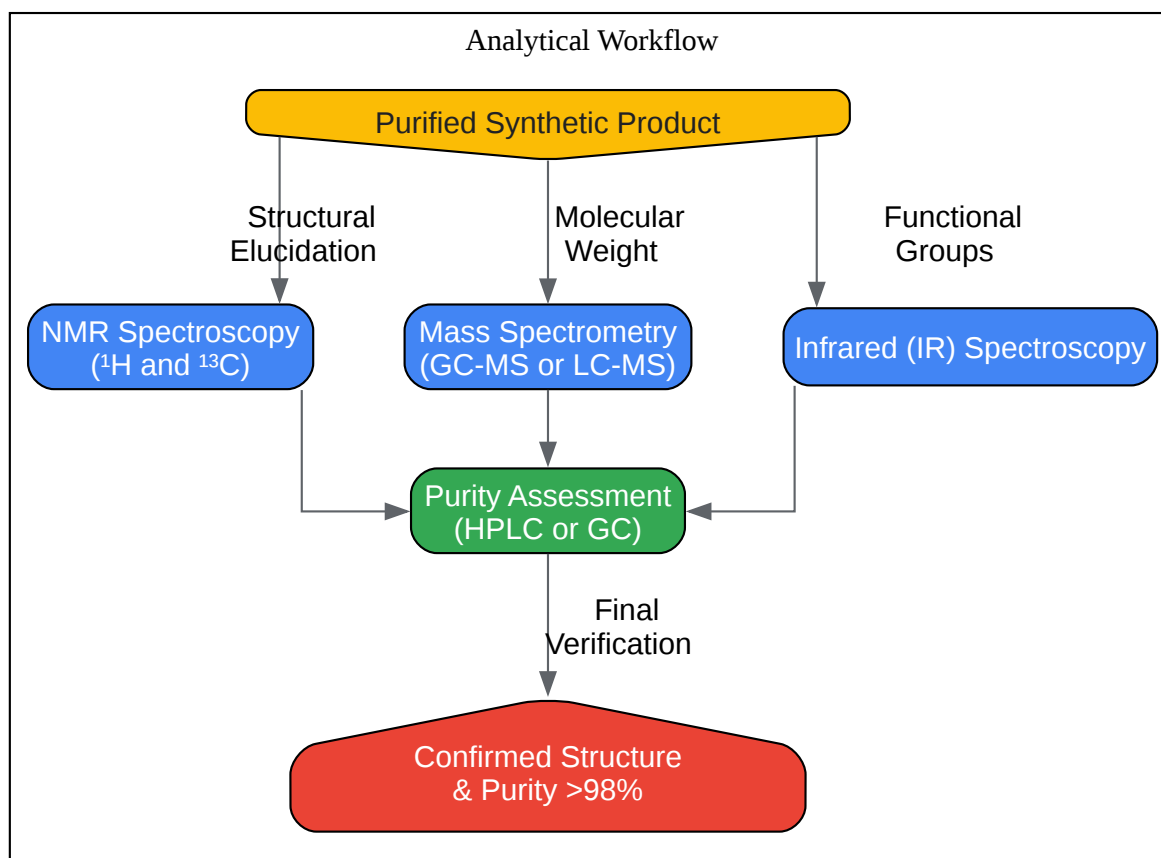
crucial for the catalytic cycle of the Suzuki reaction.

- **Coupling Reaction:** Heat the mixture to 80-90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Workup and Extraction:** Upon completion, cool the reaction to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Rationale: Partitioning isolates the organic product from inorganic salts and water-soluble impurities.
- **Drying and Concentration:** Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude intermediate, 4-(4-chlorophenyl)cyclohex-3-en-1-one.
- **Reduction:** Dissolve the crude intermediate in ethanol or ethyl acetate. Add 10% Pd/C catalyst. Place the mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir at room temperature until the reaction is complete (monitored by TLC or GC-MS). Rationale: Catalytic hydrogenation selectively reduces the carbon-carbon double bond without affecting the carbonyl or the aromatic ring.
- **Final Purification:** Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure **4-(4-chlorophenyl)cyclohexanone**.

Analytical Characterization Workflow

Confirmation of the structure and assessment of purity are critical, non-negotiable steps in synthesis. A multi-technique approach ensures a self-validating analytical system.

Characterization and Purity Assessment Workflow



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Caption: A sequential workflow for the complete analytical validation of the target compound.

Spectroscopic and Chromatographic Data Interpretation

¹H NMR (Proton NMR):

- Aromatic Protons: Expect two doublets in the aromatic region (~7.2-7.4 ppm). The protons on the carbons adjacent to the chloro-substituted carbon will be one doublet, and the protons adjacent to the cyclohexanone-substituted carbon will be the other, exhibiting a characteristic AA'BB' splitting pattern.

- **Cyclohexanone Protons:** A series of multiplets will appear in the aliphatic region (~1.8-3.0 ppm). The proton at C4 (methine proton) will likely be a distinct multiplet around 2.8-3.0 ppm. The protons at C2 and C6 (alpha to the carbonyl) will be deshielded and appear around 2.3-2.5 ppm.

¹³C NMR (Carbon NMR):

- **Carbonyl Carbon:** A characteristic peak will be observed far downfield (~210 ppm).
- **Aromatic Carbons:** Four signals are expected: one for the chloro-substituted carbon (~132 ppm), one for the cyclohexanone-substituted carbon (~145 ppm), and two for the protonated carbons (~128-129 ppm).
- **Aliphatic Carbons:** Signals corresponding to the six carbons of the cyclohexanone ring will be present in the upfield region (~25-50 ppm).

Infrared (IR) Spectroscopy:

- A strong, sharp absorption band around 1710-1715 cm⁻¹ is the most definitive signal, corresponding to the C=O (ketone) stretch.
- C-H stretches for the aromatic ring will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.
- A C-Cl stretch will be visible in the fingerprint region, typically around 700-800 cm⁻¹.

Mass Spectrometry (MS):

- The molecular ion peak (M⁺) should be observed at m/z ≈ 208. A characteristic isotopic pattern (M+2 peak) at m/z ≈ 210 with an intensity of about one-third of the M⁺ peak will be present, confirming the presence of a single chlorine atom.

Protocol for Purity Assessment by HPLC

Objective: To determine the purity of the synthesized **4-(4-Chlorophenyl)cyclohexanone**.

Parameter	Condition	Rationale
Instrument	High-Performance Liquid Chromatography (HPLC) system with a UV detector.	Standard for purity analysis of non-volatile organic compounds.
Column	C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).	C18 is a versatile stationary phase providing good retention for moderately polar compounds.
Mobile Phase	Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v).	A common solvent system that provides good peak shape and resolution for this type of analyte.
Flow Rate	1.0 mL/min.	A standard flow rate for analytical columns of this dimension.
Detection	UV at 220 nm.	The chlorophenyl group has a strong chromophore that absorbs well at this wavelength.
Injection Volume	10 µL.	A typical volume to avoid column overloading.
Sample Prep	Dissolve sample in mobile phase to a concentration of ~1 mg/mL.	Ensures compatibility with the mobile phase and prevents precipitation on the column.

Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected in the chromatogram.

Applications in Drug Development

4-(4-Chlorophenyl)cyclohexanone is not typically an active pharmaceutical ingredient (API) itself. Instead, its value lies in its role as a versatile building block or scaffold in the synthesis of more complex, biologically active molecules. The cyclohexanone ring provides a three-

dimensional framework that can be functionalized, while the chlorophenyl group can be a key pharmacophore or a site for further chemical modification (e.g., via cross-coupling reactions).

One notable application is in the synthesis of precursors for selective serotonin reuptake inhibitors (SSRIs) and other central nervous system (CNS) agents. The core structure can be modified through reactions like reductive amination to introduce amine functionalities, a common feature in many neurotransmitter-targeting drugs.

Safety and Handling

As with any laboratory chemical, proper handling is paramount.

- **Hazard Classification:** May cause skin, eye, and respiratory irritation.
- **Personal Protective Equipment (PPE):** Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
- **Handling:** Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For complete safety information, always consult the most current Safety Data Sheet (SDS) from the supplier.

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